
2-(7-Fluoro-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(7-Fluoro-1H-indol-3-yl)acétamide est un composé chimique qui appartient à la famille de l'indole. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. La présence d'un atome de fluor en position 7 du cycle indole améliore l'activité biologique et la stabilité du composé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(7-Fluoro-1H-indol-3-yl)acétamide implique généralement les étapes suivantes :
Matériau de départ : La synthèse commence par le 7-fluoroindole.
Acylation : Le 7-fluoroindole subit une acylation avec du chlorure d'acétyle en présence d'une base telle que la triéthylamine pour former du chlorure de 2-(7-fluoro-1H-indol-3-yl)acétyle.
Amidation : Le dérivé chlorure d'acétyle est ensuite mis à réagir avec de l'ammoniac ou une amine pour former du 2-(7-Fluoro-1H-indol-3-yl)acétamide.
Méthodes de production industrielle
La production industrielle de 2-(7-Fluoro-1H-indol-3-yl)acétamide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en vrac : Des quantités importantes de matières premières et de réactifs sont utilisées.
Optimisation : Les conditions de réaction telles que la température, la pression et le solvant sont optimisées pour un rendement et une pureté maximaux.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(7-Fluoro-1H-indol-3-yl)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les réactions de substitution électrophile peuvent se produire au niveau du cycle indole, en particulier en positions 2 et 3.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogènes, les agents nitrants et les agents sulfonants sont employés en milieu acide ou basique.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent :
Dérivés oxydés : Composés présentant des fonctionnalités oxygénées supplémentaires.
Dérivés réduits : Composés présentant des groupes fonctionnels réduits.
Dérivés substitués : Composés présentant divers substituants sur le cycle indole.
Applications de la recherche scientifique
Le 2-(7-Fluoro-1H-indol-3-yl)acétamide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antivirales, anticancéreuses et antimicrobiennes.
Médecine : Recherché pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(7-Fluoro-1H-indol-3-yl)acétamide implique :
Cibles moléculaires : Le composé interagit avec des enzymes ou des récepteurs spécifiques dans les systèmes biologiques.
Voies : Il module diverses voies biochimiques, ce qui conduit aux effets biologiques observés.
Liaison : L'atome de fluor améliore l'affinité de liaison aux molécules cibles, augmentant la puissance du composé.
Applications De Recherche Scientifique
2-(7-Fluoro-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(7-Fluoro-1H-indol-3-yl)acetamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It modulates various biochemical pathways, leading to its observed biological effects.
Binding: The fluorine atom enhances binding affinity to target molecules, increasing the compound’s potency.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(7-Fluoro-1H-indol-3-yl)éthanol : Structure similaire mais avec un groupe alcool au lieu d'un amide.
Acide 2-(7-Fluoro-1H-indol-3-yl)acétique : Contient un groupe acide carboxylique au lieu d'un amide.
2-(7-Fluoro-1H-indol-3-yl)éthylamine : Présente un groupe amine au lieu d'un amide.
Unicité
Le 2-(7-Fluoro-1H-indol-3-yl)acétamide est unique en raison de sa fonctionnalité amide spécifique, qui lui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues. La présence de l'atome de fluor améliore encore sa stabilité et son activité biologique.
Propriétés
Numéro CAS |
1044772-55-5 |
|---|---|
Formule moléculaire |
C10H9FN2O |
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
2-(7-fluoro-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14) |
Clé InChI |
KVUDZYMUMRRSBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)NC=C2CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)
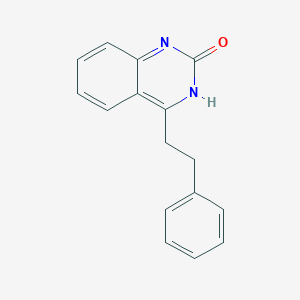


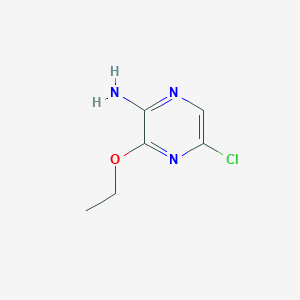
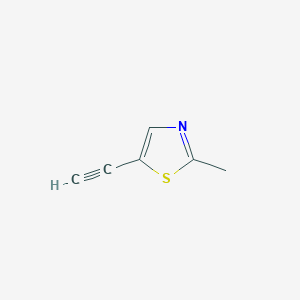

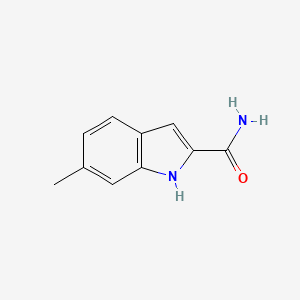
![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)

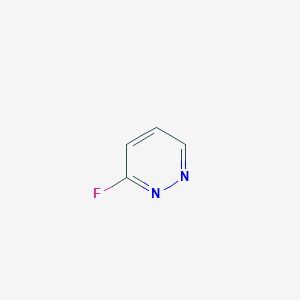

![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)
